3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Overview
Description
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is an organosulfur compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorosulfonation of 4-methylbenzoyl chloride. The reaction is carried out by treating 4-methylbenzoyl chloride with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous flow process involves the in situ generation of diazonium salts from aniline derivatives, followed by chlorosulfonation .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methylbenzoic acid and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dichloromethane
Catalysts: Tertiary amines, such as triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is used in various scientific research applications, including:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used. The molecular targets and pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoyl Chloride: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
3-(Chlorosulfonyl)benzoyl Chloride: Similar structure but without the methyl group, affecting its steric and electronic properties.
Benzoyl Chloride: The parent compound, less reactive due to the absence of both chlorosulfonyl and methyl groups.
Uniqueness
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and methyl groups. The chlorosulfonyl group enhances its reactivity towards nucleophiles, while the methyl group provides steric hindrance and electronic effects that can influence the outcome of reactions .
Properties
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLCKNAKRLVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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